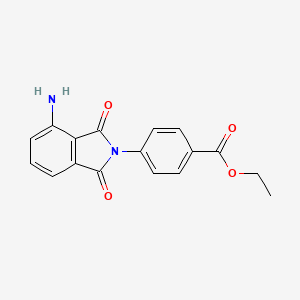![molecular formula C17H17ClN2O4 B3824671 3-(4-chlorophenyl)-4-{[(2-methoxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B3824671.png)
3-(4-chlorophenyl)-4-{[(2-methoxy-3-pyridinyl)carbonyl]amino}butanoic acid
概要
説明
3-(4-chlorophenyl)-4-{[(2-methoxy-3-pyridinyl)carbonyl]amino}butanoic acid is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a pyridinyl carbonyl group, and a butanoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-{[(2-methoxy-3-pyridinyl)carbonyl]amino}butanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the 4-chloro substituent.
Coupling with Pyridinyl Carbonyl: The chlorophenyl intermediate is then coupled with a pyridinyl carbonyl compound through a nucleophilic substitution reaction.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
3-(4-chlorophenyl)-4-{[(2-methoxy-3-pyridinyl)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
3-(4-chlorophenyl)-4-{[(2-methoxy-3-pyridinyl)carbonyl]amino}butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential therapeutic uses, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism by which 3-(4-chlorophenyl)-4-{[(2-methoxy-3-pyridinyl)carbonyl]amino}butanoic acid exerts its effects involves interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, altering signal transduction pathways.
Pathways: The compound can influence various biochemical pathways, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
3-(4-chlorophenyl)-4-{[(2-methoxy-3-pyridinyl)carbonyl]amino}propanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.
3-(4-chlorophenyl)-4-{[(2-methoxy-3-pyridinyl)carbonyl]amino}pentanoic acid: Similar structure but with a pentanoic acid moiety.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-4-{[(2-methoxy-3-pyridinyl)carbonyl]amino}butanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
特性
IUPAC Name |
3-(4-chlorophenyl)-4-[(2-methoxypyridine-3-carbonyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-24-17-14(3-2-8-19-17)16(23)20-10-12(9-15(21)22)11-4-6-13(18)7-5-11/h2-8,12H,9-10H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXOYQQCYITLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC(CC(=O)O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B3824594.png)
![N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]-1-naphthamide](/img/structure/B3824598.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-[4-(methylsulfonyl)benzyl]cyclopropanamine](/img/structure/B3824599.png)
![1-[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyrazol-1-ylpropan-1-one](/img/structure/B3824604.png)
![N-[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B3824620.png)
![2-{[(4-acetylphenyl)amino]carbonyl}-5-nitrobenzoic acid](/img/structure/B3824626.png)
![benzo[f]quinolin-7-amine](/img/structure/B3824632.png)
![[2-(4-Amino-1,3-dioxoisoindol-2-yl)phenyl] acetate](/img/structure/B3824641.png)



![4-amino-2-[3-(3,4-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3824666.png)
![N-{2-[4-(3,4-dimethylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide](/img/structure/B3824670.png)
![4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B3824688.png)
